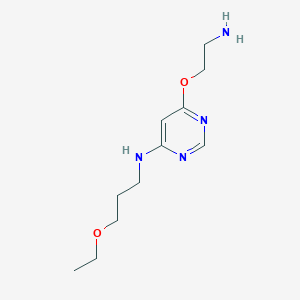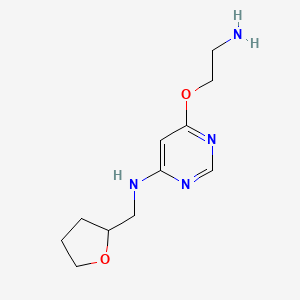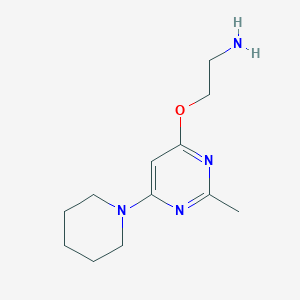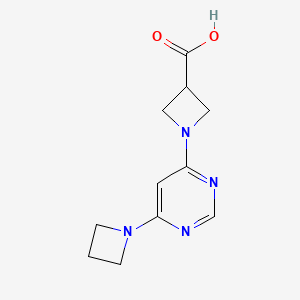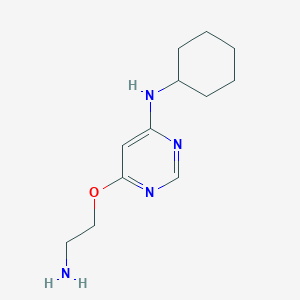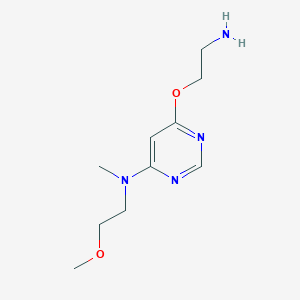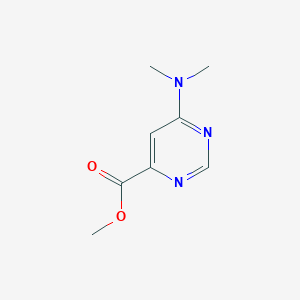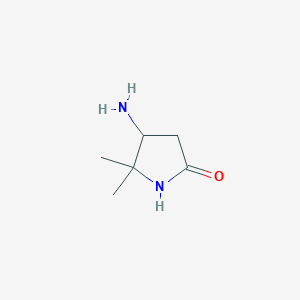
4-Amino-5,5-dimethylpyrrolidin-2-one
Overview
Description
4-Amino-5,5-dimethylpyrrolidin-2-one, also known as DMPO, is a chemical compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is commonly used as a spin-trapping reagent for reactive oxygen species in scientific experiments.
Molecular Structure Analysis
The InChI code for 4-Amino-5,5-dimethylpyrrolidin-2-one is 1S/C6H12N2O/c1-6(2)4(7)3-5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9) .Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis of Substituted Pyrrolidines: A study by Barluenga, Nájera, and Yus (1981) discusses the aminomercuration-demercuration of 1,4- and 1,5-hexadiene to yield cis- and trans-2,5-dimethyl-N-arylpyrrolidines. This one-pot process involves intermolecular cyclization through mercurated pyrrolidines, providing an efficient synthesis method for N-substituted trans-2,5-dimethylpyrrolidines (Barluenga, Nájera, & Yus, 1981).
Biochemical Applications
Inhibitory Effects in Biochemical Pathways
A 2004 study by Li et al. describes the synthesis of 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines. These compounds were evaluated for their inhibitory effects on TbetaR-1, p38 MAPK, and TbetaR-1-dependent cellular activities, highlighting the potential of related compounds in biochemical research (Li et al., 2004).
Antifolate Inhibitors of Thymidylate Synthase
Gangjee et al. (1999) synthesized compounds structurally related to 4-amino-5,5-dimethylpyrrolidin-2-one as potential nonpolyglutamatable inhibitors of thymidylate synthase (TS). These compounds are relevant in the study of antitumor agents and demonstrate significant inhibition of TS (Gangjee, Mavandadi, Kisliuk, & Queener, 1999).
Material Science and Structural Chemistry
Supramolecular Interactions in Structures
Haddad, AlDamen, and Willett (2006) investigated non-classical supramolecular interactions in the structures of 2-amino-4,6-dimethylpyridinium salts. Their study provides insight into hydrogen bonding and π–π interactions, which are crucial in the field of material science and structural chemistry (Haddad, AlDamen, & Willett, 2006).
Photochemical Dimerization Studies
Taylor and Kan (1963) explored the ultraviolet irradiation-induced photochemical dimerization of 2-aminopyridines and pyridones. This study is significant in understanding the chemical and physical properties of such dimers in material science (Taylor & Kan, 1963).
Future Directions
While specific future directions for 4-Amino-5,5-dimethylpyrrolidin-2-one are not mentioned in the search results, it is noted that pyrrolidine derivatives have been used widely in the design of biologically active compounds, including those with antiviral and antitumor activities . This suggests potential future research directions in these areas.
properties
IUPAC Name |
4-amino-5,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)4(7)3-5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISSLDCYZINPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



